Molecular Weight and Lipophilicity (LogP) Comparison with Cbz-Protected Analog
Compared to the benzyl carbamate analog (CAS 1353982-44-1), tert-butyl ethyl(piperidin-3-ylmethyl)carbamate exhibits a lower molecular weight and reduced lipophilicity, which can influence membrane permeability and off-target binding [1]. The Boc-protected compound has a molecular weight of 242.36 g/mol and an XLogP3-AA of 1.8, whereas the Cbz analog has a molecular weight of 276.38 g/mol and a higher LogP (predicted >2.5 based on increased carbon count) . This 34 g/mol difference and lower lipophilicity make the Boc derivative more suitable for early-stage drug discovery where lower molecular weight and optimal LogP are desired [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 242.36 g/mol; XLogP3-AA = 1.8 |
| Comparator Or Baseline | Benzyl ethyl(piperidin-3-ylmethyl)carbamate (CAS 1353982-44-1): MW = 276.38 g/mol; LogP not directly reported but predicted >2.5 |
| Quantified Difference | ΔMW = -34.02 g/mol; ΔLogP ≈ -0.7 (estimated) |
| Conditions | Computed properties from PubChem and vendor datasheets |
Why This Matters
Lower molecular weight and reduced LogP are generally preferred in medicinal chemistry to improve aqueous solubility and reduce non-specific binding.
- [1] PubChem Compound Summary for CID 53404743, tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1260889-01-7 (accessed April 2026). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
